molecular formula C7H7Cl2NO B13086118 2-Chloro-5-(chloromethyl)-4-methoxypyridine CAS No. 1256823-00-3

2-Chloro-5-(chloromethyl)-4-methoxypyridine

Cat. No.: B13086118
CAS No.: 1256823-00-3
M. Wt: 192.04 g/mol
InChI Key: YRCJPHJUFOJGOW-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)-4-methoxypyridine is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-4-methoxypyridine typically involves the chlorination of 2-chloro-5-methylpyridine. The process includes the following steps:

    Chlorination: 2-Chloro-5-methylpyridine is subjected to chlorination using chlorine gas in the presence of a catalyst such as azodiisobutyronitrile.

    Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:

    Raw Material Preparation: 2-Chloro-5-methylpyridine and chlorine gas are prepared in the required quantities.

    Reaction: The chlorination reaction is carried out in a continuous flow reactor, maintaining optimal temperature and pressure conditions.

    Product Isolation: The product is isolated and purified using industrial-scale distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The compound can be reduced to form 2-chloro-5-(methyl)-4-methoxypyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides are the major products.

    Reduction: Reduced pyridine derivatives are formed.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)-4-methoxypyridine involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts by binding to target proteins or enzymes, thereby inhibiting their activity. For instance, in antiviral applications, it may inhibit viral replication by targeting viral enzymes. In agrochemicals, it acts on the nervous system of insects, leading to paralysis and death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(chloromethyl)-4-methoxypyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs.

Properties

CAS No.

1256823-00-3

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

2-chloro-5-(chloromethyl)-4-methoxypyridine

InChI

InChI=1S/C7H7Cl2NO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3

InChI Key

YRCJPHJUFOJGOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1CCl)Cl

Origin of Product

United States

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